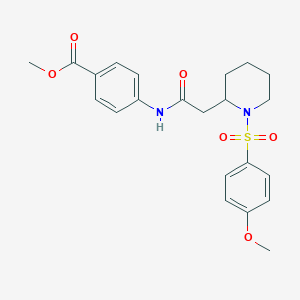![molecular formula C20H18N2O2S B2472564 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide CAS No. 922598-66-1](/img/structure/B2472564.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of chromeno-thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromeno-Thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation Reaction: The chromeno-thiazole intermediate is then acylated with 2-(2,4-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infections.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting replication and transcription.
類似化合物との比較
Similar Compounds
Chromeno-thiazole Derivatives: Compounds with similar core structures but different substituents.
Phenylacetamide Derivatives: Compounds with similar acetamide groups but different aromatic rings.
Uniqueness
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is unique due to its specific combination of the chromeno-thiazole core and the 2,4-dimethylphenylacetamide group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-12-7-8-14(13(2)9-12)10-18(23)21-20-22-19-15-5-3-4-6-16(15)24-11-17(19)25-20/h3-9H,10-11H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGZLUSMQNBEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2472481.png)
![2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2472483.png)
![(E)-4-(Dimethylamino)-N-[2-(4-methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)but-2-enamide](/img/structure/B2472484.png)





![1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2472495.png)
![2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole](/img/structure/B2472496.png)

![3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2472500.png)

![N-(4-methoxyphenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2472504.png)
